molecular formula C4H12ClNO2 B1409211 O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride CAS No. 1420899-14-4

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride

Cat. No.: B1409211
CAS No.: 1420899-14-4
M. Wt: 141.6 g/mol
InChI Key: ZKLKPGBPOJXJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride: is a chemical compound with the molecular formula C4H12ClNO2. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is substituted with a 2-methoxyethyl group and a methyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 2-methoxyethanol and methyl iodide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Introduction to O-(2-Methoxyethyl)-N-methylhydroxylamine Hydrochloride

This compound, commonly referred to as methoxyamine hydrochloride, is an alkoxyamine compound with significant applications in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its scientific research applications, emphasizing its role as a chemical intermediate, therapeutic agent, and its use in nucleic acid modifications.

Organic Synthesis

Methoxyamine hydrochloride is primarily utilized as a reagent in organic synthesis. It serves as an important intermediate for the preparation of various pharmaceuticals and agrochemicals. Notably, it has been used in the synthesis of:

  • Cephalosporins : This class of antibiotics benefits from methoxyamine as a precursor, enhancing the synthesis of cephalofruxin and sulfamethoxazole .
  • Functional Dyes : The compound is involved in producing low-toxin farm chemicals and new herbicides, demonstrating its versatility in agricultural applications .

Medicinal Chemistry

In medicinal chemistry, methoxyamine hydrochloride exhibits potential therapeutic properties:

  • Chemotherapeutic Adjuvant : It has been identified as a compound with potential chemotherapeutic adjuvant activity, enhancing the efficacy of certain cancer treatments .
  • Improving Muscular Quality : Recent patents indicate its use in methods aimed at improving muscular quality in mammals, suggesting a role in enhancing physical performance or recovery .

Nucleic Acid Modifications

Methoxyamine hydrochloride is also significant in the field of nucleic acid chemistry:

  • Modified Oligonucleotides : The compound is utilized to create modified oligonucleotides that demonstrate increased resistance to nucleases. Specifically, it has been used to synthesize chimeric oligonucleotides with enhanced stability and therapeutic potential against various diseases .

Table 1: Examples of Modified Oligonucleotides Utilizing Methoxyamine Hydrochloride

Compound NameChemical StructureDisease TargetStatus
FomivirsenPSCMV retinitisApproved
Mipomersen2′-OMoE chimeraHoFHApproved
Nusinersen2′-OMoE chimeraSMAApproved
Inotersen2′-OMoE chimerahATTRApproved

Case Study 1: Nuclease Resistance Enhancement

A study demonstrated that oligonucleotides modified with O-(2-Methoxyethyl)-N-methylhydroxylamine exhibited significantly improved resistance to nuclease degradation compared to unmodified counterparts. This enhancement was crucial for developing effective antisense therapies targeting specific genetic conditions .

Case Study 2: Therapeutic Applications

Research into the therapeutic applications of methoxyamine hydrochloride revealed its potential as an adjunct therapy in cancer treatment regimens. By improving drug efficacy and reducing side effects, this compound could play a vital role in future cancer therapies .

Mechanism of Action

The mechanism of action of O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    Hydroxylamine: The parent compound, which lacks the 2-methoxyethyl and methyl substitutions.

    O-(2-Methoxyethyl)hydroxylamine: Similar to O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride but without the methyl group.

    N-Methylhydroxylamine: Similar to this compound but without the 2-methoxyethyl group.

Uniqueness: this compound is unique due to the presence of both the 2-methoxyethyl and methyl groups, which enhance its reactivity and stability compared to its parent compounds. These substitutions also provide the compound with distinct chemical properties, making it suitable for specific applications in research and industry.

Biological Activity

O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological properties. The presence of the methoxyethyl group enhances its solubility and interaction with biological membranes, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been reported to inhibit chymase activity, which is involved in various inflammatory and fibrotic diseases. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence the production of ROS, which play a critical role in cell signaling and homeostasis. By modulating ROS levels, it could exert protective effects against oxidative stress-related damage .
  • Antisense Activity : this compound has shown promise as an antisense agent, with modifications leading to improved RNA affinity and nuclease resistance. This property is particularly relevant in the context of gene therapy .

Therapeutic Applications

Research indicates that this compound may have various therapeutic applications:

  • Respiratory Diseases : Due to its chymase inhibitory action, it is being investigated for treating bronchial asthma and COPD .
  • Cancer Treatment : The compound's ability to interfere with nucleic acid interactions suggests potential applications in cancer therapy by targeting specific gene expressions .
  • Cardiovascular Health : Its effects on oxidative stress may also position it as a candidate for treating cardiovascular diseases, including hypertension and myocardial infarction .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Chymase Inhibition Study :
    • A study demonstrated that the compound significantly reduces chymase activity in vitro, suggesting its potential for managing diseases characterized by excessive chymase activity .
  • Antisense Oligonucleotide Applications :
    • Research has shown that oligonucleotides modified with 2'-O-methoxyethyl groups exhibit enhanced stability and efficacy in reducing tumor growth in animal models. This underscores the potential of this compound in developing novel therapeutic agents for cancer .
  • Oxidative Stress Modulation :
    • Investigations into the compound's effect on ROS levels revealed that it can significantly reduce oxidative damage in cellular models, indicating a protective role against inflammation and cellular aging .

Data Tables

Biological ActivityMechanismTherapeutic ApplicationReference
Chymase InhibitionEnzyme InhibitionAsthma, COPD
Antisense ActivityNucleic Acid InteractionCancer Therapy
ROS ModulationOxidative Stress ReductionCardiovascular Health

Properties

IUPAC Name

N-(2-methoxyethoxy)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-5-7-4-3-6-2;/h5H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLKPGBPOJXJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNOCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Reactant of Route 2
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Reactant of Route 5
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
O-(2-Methoxyethyl)-N-methylhydroxylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.